Efinaconazole is synthesized through various chemical processes that involve multiple steps to ensure the correct stereochemistry and purity. It belongs to the class of azole antifungals, which are characterized by their five-membered aromatic rings containing nitrogen atoms. This compound is marketed under the name Jublia and is notable for its topical application, which minimizes systemic side effects compared to oral antifungals.
The synthesis of (2S,3R)-efinaconazole involves several key steps:
The molecular formula for (2S,3R)-efinaconazole is C_{19}H_{22}F_{2}N_{4}O. It features:
The compound exhibits specific stereochemistry at the 2S and 3R positions, which is critical for its biological activity.
Efinaconazole undergoes various chemical reactions during its synthesis:
Efinaconazole exerts its antifungal effects primarily by inhibiting the enzyme lanosterol demethylase, which is involved in ergosterol biosynthesis. This inhibition leads to:
Studies have shown that efinaconazole causes significant morphological changes in fungal cells, including hyphal swelling and cell wall thickening at low concentrations .
Efinaconazole's primary application lies in dermatology as a topical treatment for onychomycosis. Its unique formulation allows for direct application to infected nails, providing localized treatment while minimizing systemic exposure. Additionally, ongoing research explores its potential use against other fungal infections due to its potent antifungal properties.
(2S,3R)-Efinaconazole is a defined stereoisomer of the triazole antifungal agent efinaconazole, with the systematic name (2S,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. Its molecular formula is C₁₈H₂₂F₂N₄O (molecular weight: 348.4 g/mol), featuring two chiral centers at the C2 and C3 positions of the butanol backbone [2] [6]. The absolute configuration confers a specific three-dimensional orientation critical to its biological interactions. Key structural components include:
Stereochemical characterization relies on advanced analytical techniques:
Table 1: Molecular Descriptors of (2S,3R)-Efinaconazole
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂F₂N₄O |
Molecular Weight | 348.4 g/mol |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
Topological Polar Surface Area | 54.2 Ų |
logP (XLogP3) | 2.0 |
Chiral Centers | 2 (C2-S, C3-R) |
The antifungal activity of efinaconazole is highly stereosensitive due to differential binding to fungal CYP51 (lanosterol 14α-demethylase). Commercial efinaconazole (Jublia®) utilizes the (2R,3R)-isomer, which exhibits 8–16-fold greater potency against dermatophytes compared to the (2S,3R)-counterpart [3] [6]. Key distinctions include:
Binding Affinity Dynamics
In Vitro Antifungal Susceptibility
A 2020 study testing Aspergillus isolates demonstrated stark efficacy differences:
Table 2: Antifungal Activity of Efinaconazole Stereoisomers (GM MIC, μg/ml) [3]
Microorganism | (2R,3R)-Isomer | (2S,3R)-Isomer |
---|---|---|
Aspergillus terreus | 0.29 | 4.75 |
Aspergillus flavus | 0.52 | 8.30 |
Aspergillus tubingensis | 2.00 | >16 |
The (2S,3R)-isomer showed 16-fold higher MIC values against A. fumigatus wild-type strains compared to the (2R,3R) configuration, confirming inferior target inhibition. This divergence arises from impaired triazole group coordination with CYP51’s iron atom, reducing heme affinity by 78% [3].
Chirality dictates pharmacophore positioning within CYP51’s active site. Molecular dynamics simulations reveal:
Binding Mode Differentiation
Conformational Flexibility Impact
Principal Component Analysis (PCA) of 100-ns trajectories shows:
Free energy perturbation calculations confirm the (2R,3R) isomer’s superior binding (ΔΔG = -3.4 kcal/mol), explaining its 10–20× lower MICs against Trichophyton rubrum [1] [6]. Synthetic efforts thus prioritize enantioselective routes:
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0